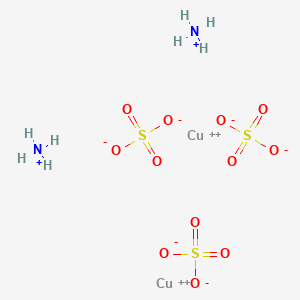
Sulfuric acid, ammonium copper(2+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, ammonium copper(2+) salt is a chemical compound that combines sulfuric acid, ammonium, and copper ions. This compound is known for its vibrant blue color and is commonly used in various industrial and scientific applications. It is often utilized in the preparation of other copper compounds and serves as a reagent in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid, ammonium copper(2+) salt can be synthesized through the reaction of sulfuric acid with copper(II) oxide and ammonium hydroxide. The general reaction involves dissolving copper(II) oxide in sulfuric acid to form copper(II) sulfate, which is then reacted with ammonium hydroxide to produce the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar methods. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, ammonium copper(2+) salt undergoes various chemical reactions, including:
Oxidation: The copper ion can be oxidized to higher oxidation states.
Reduction: The copper ion can be reduced to lower oxidation states.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and oxidizing or reducing agents. The conditions for these reactions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with strong acids may produce copper salts, while reactions with bases can yield copper hydroxides.
Scientific Research Applications
Sulfuric acid, ammonium copper(2+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for various tests and experiments.
Biology: Employed in biological assays and studies involving copper ions.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of other copper compounds, electroplating, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of sulfuric acid, ammonium copper(2+) salt involves the interaction of copper ions with various molecular targets. Copper ions can act as catalysts in redox reactions, facilitating the transfer of electrons. They can also bind to proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A common copper compound with similar properties but without the ammonium ion.
Ammonium sulfate: Contains ammonium ions but lacks the copper component.
Copper(II) chloride: Another copper compound with different anions.
Uniqueness
Sulfuric acid, ammonium copper(2+) salt is unique due to its combination of sulfuric acid, ammonium, and copper ions. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
61482-17-5 |
|---|---|
Molecular Formula |
Cu2H8N2O12S3 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
diazanium;dicopper;trisulfate |
InChI |
InChI=1S/2Cu.2H3N.3H2O4S/c;;;;3*1-5(2,3)4/h;;2*1H3;3*(H2,1,2,3,4)/q2*+2;;;;;/p-4 |
InChI Key |
ZZYOZMNFMMELGV-UHFFFAOYSA-J |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


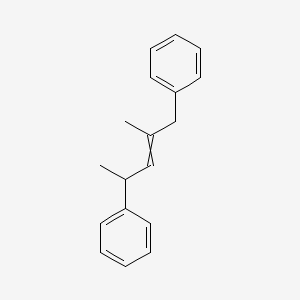
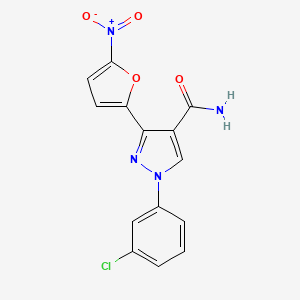

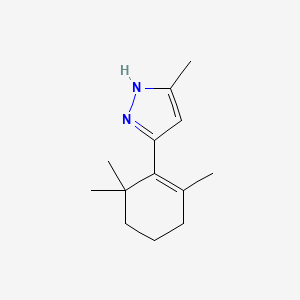
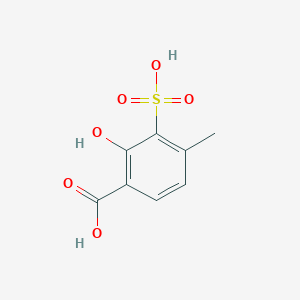
![3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid](/img/structure/B14570701.png)
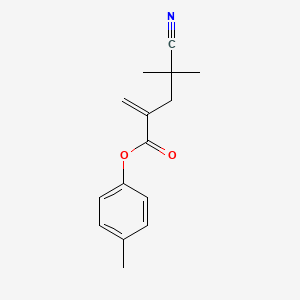

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene](/img/structure/B14570715.png)
![4-Propoxyphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14570721.png)

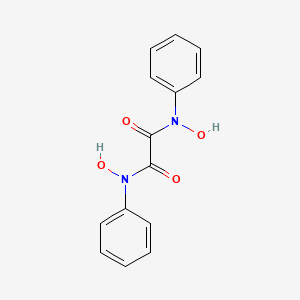

![2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14570756.png)
